

3-Amino-2-methoxy-6-picoline as a heterocyclic building block

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Compound of Interest

Compound Name: 3-Amino-2-methoxy-6-picoline

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An In-depth Technical Guide to **3-Amino-2-methoxy-6-picoline** as a Heterocyclic Building Block

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-2-methoxy-6-picoline, also known by its IUPAC name 2-methoxy-6-methylpyridin-3-amine, is a substituted pyridine derivative that has emerged as a valuable heterocyclic building block in synthetic and medicinal chemistry.^[1] Its unique arrangement of an amino group, a methoxy group, and a methyl group on the pyridine core imparts specific reactivity and structural properties. This makes it a versatile intermediate for the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.^{[2][3]} This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its utility in modern cross-coupling reactions.

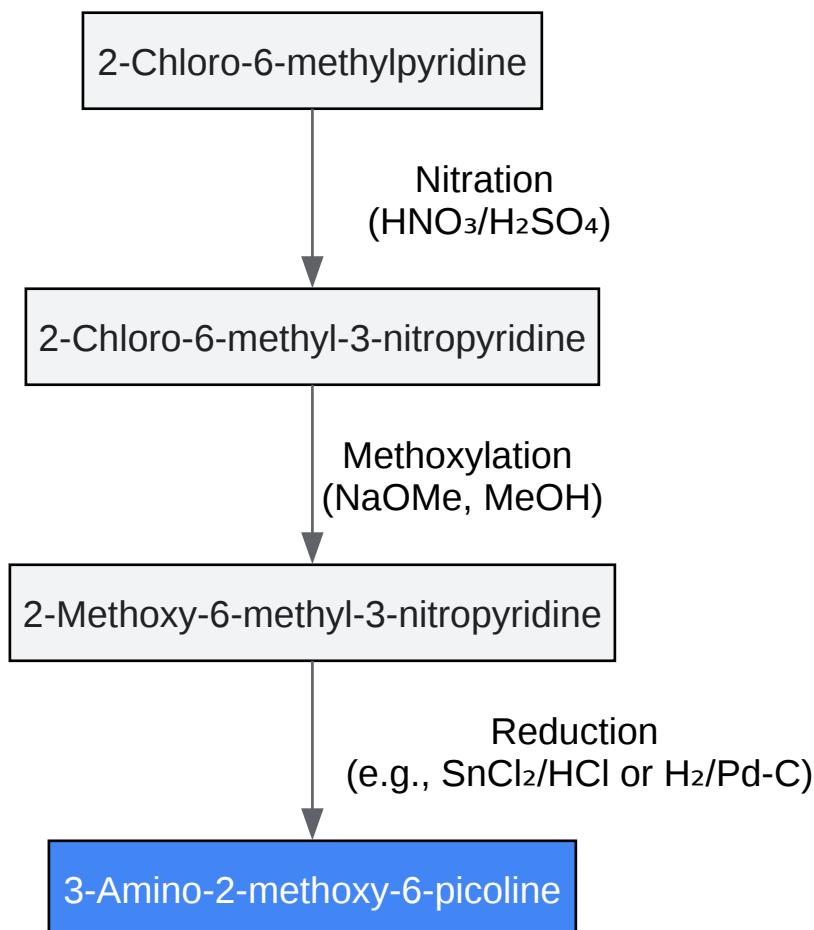
Physicochemical Properties and Specifications

The fundamental properties of **3-Amino-2-methoxy-6-picoline** are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

Property	Value	Source
IUPAC Name	2-methoxy-6-methylpyridin-3-amine	[1]
Synonyms	3-Amino-2-methoxy-6-methylpyridine	[1]
CAS Number	186413-79-6	[1]
Molecular Formula	C ₇ H ₁₀ N ₂ O	[1]
Molecular Weight	138.17 g/mol	[1]
Physical State	Liquid	[4]
Color	Dark brown	[4]
Boiling Point	246.7 °C at 760 mmHg	[4]
Density	1.103 g/cm ³	[4]
Flash Point	103.0 °C	[4]
Vapor Pressure	0.027 mmHg at 25°C	[4]
Purity	≥97%	[5]

Synthesis Pathway

While specific synthesis procedures for **3-Amino-2-methoxy-6-picoline** are not extensively detailed in publicly available literature, a plausible multi-step synthetic route can be proposed based on established pyridine chemistry. This process would typically involve the sequential introduction of the required functional groups onto a picoline scaffold.



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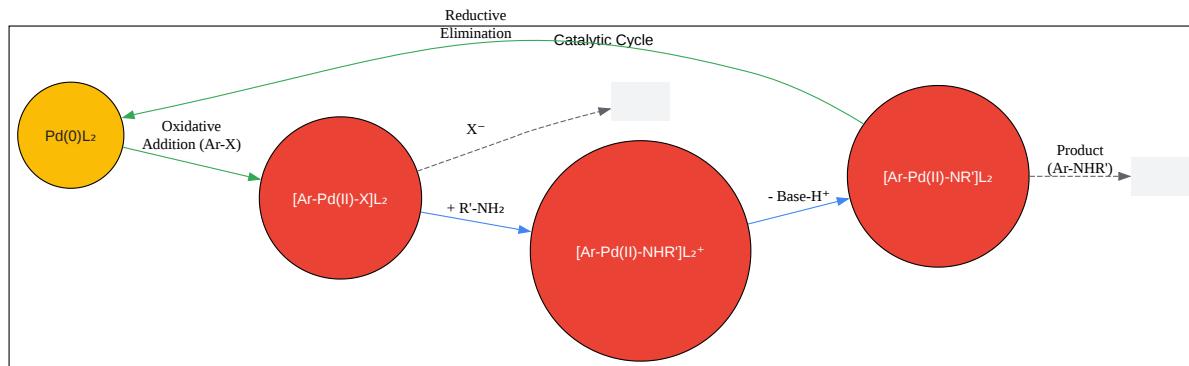
Caption: Proposed synthetic workflow for **3-Amino-2-methoxy-6-picoline**.

Chemical Reactivity and Key Applications

3-Amino-2-methoxy-6-picoline is primarily utilized as a nucleophilic component or a precursor to other functional groups in cross-coupling reactions. Its amino group is a key handle for forming new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are fundamental transformations in drug discovery.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.^[6] The primary amino group of **3-Amino-2-methoxy-6-picoline** can be coupled with various aryl halides or triflates. This reaction is a cornerstone of modern medicinal chemistry for synthesizing complex aryl amines.^{[6][7]}

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Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

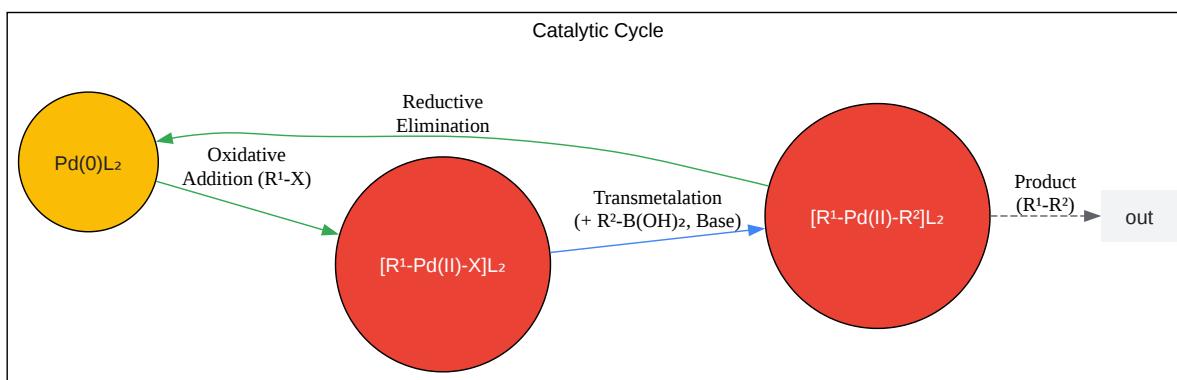
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination This protocol is adapted from a similar reaction involving a substituted aminopyridine.[8]

- Reaction Setup: To a sealed tube, add the aryl halide (1.0 eq.), **3-Amino-2-methoxy-6-picoline** (1.0-1.2 eq.), a palladium catalyst such as $\text{Pd}_2(\text{dba})_3$ (0.05 mol%), a suitable phosphine ligand like Xantphos (0.1 mol%), and a base such as cesium carbonate (Cs_2CO_3 , 2.0 eq.).[8]
- Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon) three times.[8]
- Solvent Addition: Add anhydrous 1,4-dioxane via syringe.[8]

- Heating: Tightly cap the tube and heat the reaction mixture to 100-110 °C with stirring.[8]
- Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through celite.
- Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the desired N-aryl product.[8]

Suzuki-Miyaura Coupling

While the amino group itself is not directly used in Suzuki coupling, it can be readily converted to a halide or triflate. This functionalized pyridine can then participate in the Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide to form C-C bonds.[9] This reaction is exceptionally powerful for constructing biaryl structures, which are prevalent in pharmaceuticals.[10][11]



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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki Coupling

- Reaction Setup: In a reaction flask, combine the functionalized picoline halide/triflate (1.0 eq.), the boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst like $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{OAc})_2$ with a ligand (e.g., PCy_3), and a base (e.g., K_2CO_3 , K_3PO_4 , or Cs_2CO_3 , 2.0-3.0 eq.).^{[9][12]}
- Solvent and Degassing: Add a solvent system, often a mixture like toluene/water or dioxane/water.^[9] Degas the mixture by bubbling with an inert gas for 15-30 minutes.
- Heating: Heat the reaction mixture under an inert atmosphere, typically between 80-110 °C, with vigorous stirring.
- Monitoring and Workup: Monitor the reaction's progress. After completion, cool the mixture, separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Applications in Research and Development

The structural motif of **3-Amino-2-methoxy-6-picoline** is found in molecules developed for various high-value applications.

- Pharmaceutical Development: This building block is a key intermediate in synthesizing compounds for treating neurological disorders.^{[2][3]} Notably, it has been used to create a new class of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives with high binding potency and selectivity for α -synuclein aggregates, which are a hallmark of Parkinson's disease.^[8] These derivatives are being investigated as potential PET imaging agents.^[8]
- Agrochemicals: The pyridine core is a common feature in modern agrochemicals. **3-Amino-2-methoxy-6-picoline** serves as a precursor for novel pesticides and herbicides, contributing to the development of agents that may improve crop yields and pest resistance.^{[2][3]}

- Material Science: Its ability to act as a ligand in coordination chemistry opens possibilities for its use in catalysis and the development of new materials, such as specialized polymers and coatings where its unique properties could enhance performance and durability.[2][3]

Safety and Handling

According to available safety data sheets, **3-Amino-2-methoxy-6-picoline** should be handled with care in a laboratory setting.

- Hazard Statements: The compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[13]
- Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.[4]
- First Aid:
 - Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[4]
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4]
 - Eye Contact: Rinse cautiously with water for several minutes.
 - Ingestion: Do not induce vomiting. Seek immediate medical attention.[4]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[14]

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